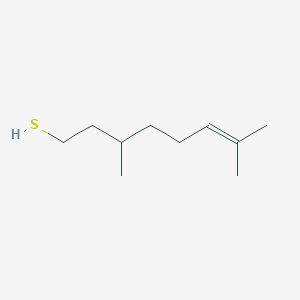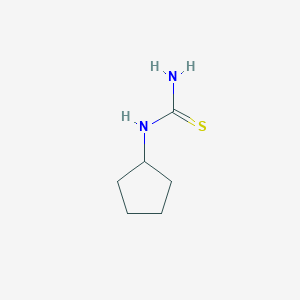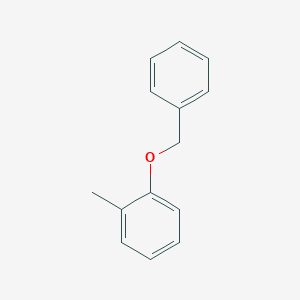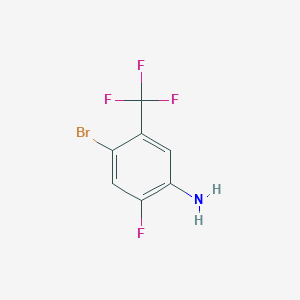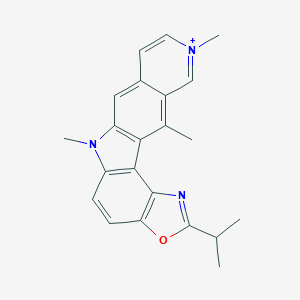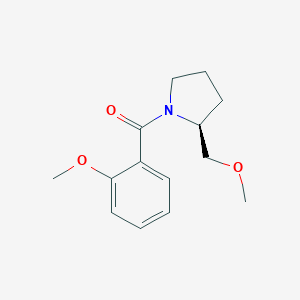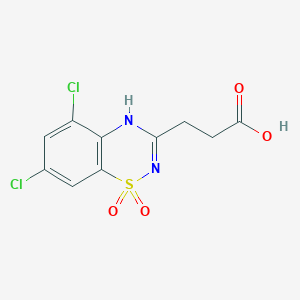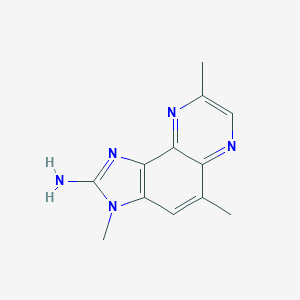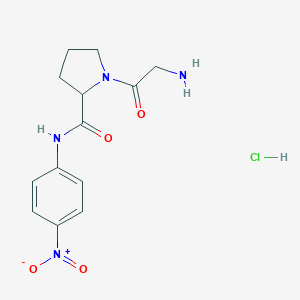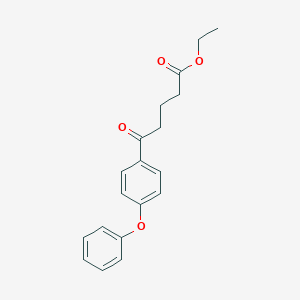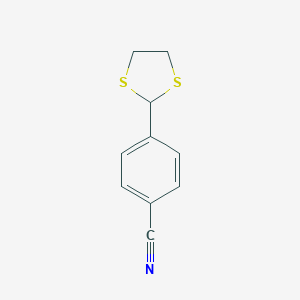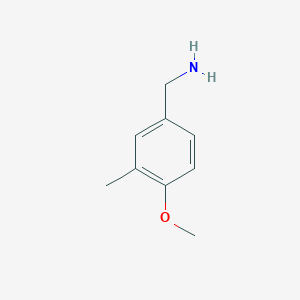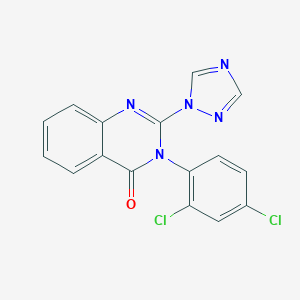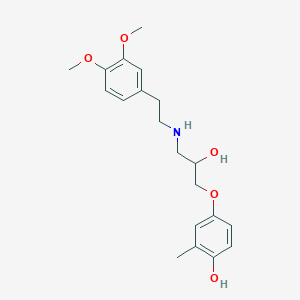
4-Hydroxybevantolol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxybevantolol is a beta-blocker drug that is used as an antagonist of the beta-adrenergic receptor. It is a derivative of bevantolol, which is a beta-blocker drug used for the treatment of hypertension and angina pectoris. 4-Hydroxybevantolol is synthesized from bevantolol and has been found to have potential therapeutic applications in the treatment of cardiovascular diseases.
Mecanismo De Acción
The mechanism of action of 4-Hydroxybevantolol involves the blockade of the beta-adrenergic receptor. The beta-adrenergic receptor is a G protein-coupled receptor that is activated by the binding of catecholamines such as epinephrine and norepinephrine. The activation of the receptor leads to an increase in heart rate, contractility, and blood pressure. By blocking the receptor, 4-Hydroxybevantolol reduces the effects of catecholamines on the cardiovascular system, leading to a decrease in heart rate, contractility, and blood pressure.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-Hydroxybevantolol are similar to those of other beta-blocker drugs. The drug reduces heart rate, contractility, and blood pressure, leading to a decrease in myocardial oxygen demand. This makes it useful in the treatment of angina pectoris and heart failure. The drug also has antiarrhythmic effects and can be used to treat certain types of arrhythmias.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-Hydroxybevantolol is its high affinity for the beta-adrenergic receptor. This makes it a potent antagonist of the receptor and a promising drug candidate for the treatment of cardiovascular diseases. However, the drug has limitations in lab experiments as it can have off-target effects on other receptors. This can lead to unwanted side effects and can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research on 4-Hydroxybevantolol. One direction is the investigation of the drug's potential in the treatment of other cardiovascular diseases such as pulmonary hypertension and atherosclerosis. Another direction is the development of more selective beta-blocker drugs that can target specific beta-adrenergic receptor subtypes. This can lead to the development of drugs with fewer side effects and better therapeutic outcomes. Finally, the development of more efficient synthesis methods for 4-Hydroxybevantolol can lead to a more cost-effective production of the drug.
Métodos De Síntesis
The synthesis of 4-Hydroxybevantolol involves the oxidation of bevantolol using a suitable oxidizing agent. The reaction is carried out in the presence of a catalyst and a solvent. The reaction conditions are optimized to obtain a high yield of the product. The product is then purified using chromatography techniques.
Aplicaciones Científicas De Investigación
Several studies have been conducted to investigate the therapeutic potential of 4-Hydroxybevantolol. It has been found to have potential applications in the treatment of cardiovascular diseases such as hypertension, heart failure, and arrhythmias. The drug has been shown to have a high affinity for the beta-adrenergic receptor and is a potent antagonist of the receptor. This makes it a promising drug candidate for the treatment of cardiovascular diseases.
Propiedades
Número CAS |
105566-69-6 |
|---|---|
Nombre del producto |
4-Hydroxybevantolol |
Fórmula molecular |
C20H27NO5 |
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxypropoxy]-2-methylphenol |
InChI |
InChI=1S/C20H27NO5/c1-14-10-17(5-6-18(14)23)26-13-16(22)12-21-9-8-15-4-7-19(24-2)20(11-15)25-3/h4-7,10-11,16,21-23H,8-9,12-13H2,1-3H3 |
Clave InChI |
WHRVLAOOFFVJBE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O)O |
SMILES canónico |
CC1=C(C=CC(=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O)O |
Sinónimos |
4-hydroxybevantolol bevantolol metabolite III |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



